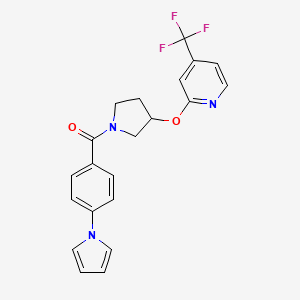
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrolidine ring, a phenyl ring, a pyridine ring, and a trifluoromethyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and pyridine rings . The trifluoromethyl group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which could influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the phenyl and pyridine rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and the aromatic phenyl and pyridine rings could influence its solubility, while the trifluoromethyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Crystallographic Studies and Molecular Structure Analysis
One area of research focuses on the crystallographic studies and molecular structure analysis of related compounds. For instance, Rodriguez-Mora et al. (2013) discussed a second monoclinic polymorph of a phenyl(pyridin-2-yl)methanone oxime, highlighting crystal structures and interactions. Similarly, Huang et al. (2021) explored the synthesis, crystal structure, and DFT study of compounds containing pyrrolidin-1-yl methanone structures, demonstrating their potential for detailed molecular structure analyses and physicochemical property revelations (Rodriguez-Mora et al., 2013) (Huang et al., 2021).
Synthesis and Antimicrobial Activity
Research into the synthesis and biological activities of compounds bearing resemblance to the queried chemical also provides valuable insights. For example, Kumar et al. (2012) discussed the synthesis and antimicrobial activity of some pyrazoline derivatives, highlighting the potential for designing compounds with high antimicrobial efficacy. This suggests that related compounds could also be explored for their antimicrobial properties and potential therapeutic applications (Kumar et al., 2012).
Organotin(IV) Complexes and Biological Screening
Singh et al. (2016) examined organotin(IV) complexes of semicarbazones and thiosemicarbazones derived from a similar structural framework, providing insights into antimicrobial activities and theoretical studies to support their structures. These findings could imply opportunities for the development of new organometallic compounds with potential applications in medicinal chemistry (Singh et al., 2016).
Spectroscopic Characterization and Molecular Docking
Sivakumar et al. (2021) detailed the spectroscopic characterization, biological screening, and theoretical studies of a molecule incorporating pyridin-4-yl methanone, emphasizing the utility of such studies in understanding the biological activities and interactions at the molecular level. This approach could be applicable to similar compounds, providing a pathway for discovering novel bioactive molecules (Sivakumar et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-7-9-25-19(13-16)29-18-8-12-27(14-18)20(28)15-3-5-17(6-4-15)26-10-1-2-11-26/h1-7,9-11,13,18H,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBFZYMNYTSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)
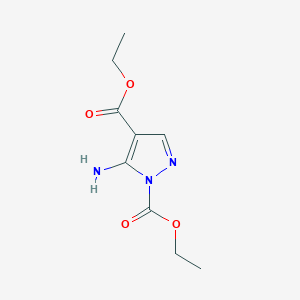
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
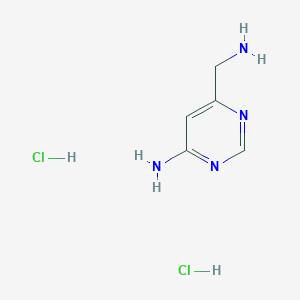
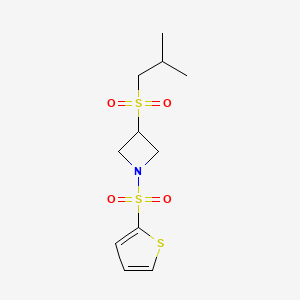
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
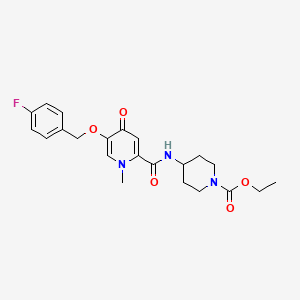
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2675734.png)



